molecular formula C18H18N4O2S B12516097 3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12516097
M. Wt: 354.4 g/mol
InChI Key: RSGDKQBLYTWHPP-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production.

Chemical Reactions Analysis

3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

These compounds share similar structural features and chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H18N4O2S/c1-3-24-13-10-8-12(9-11-13)16-19-20-18-22(16)21-17(25-18)14-6-4-5-7-15(14)23-2/h4-11,17,21H,3H2,1-2H3

InChI Key

RSGDKQBLYTWHPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CC=C4OC

Origin of Product

United States

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